tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate
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Overview
Description
Tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C10H16O4 It is a β-keto ester, which means it contains both a ketone and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate typically involves the transesterification of β-keto esters. One common method is the reaction of tert-butyl alcohol with a β-keto ester under acidic or basic conditions . The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium methoxide. The reaction proceeds via the formation of an enol intermediate, which then reacts with the tert-butyl alcohol to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides .
Scientific Research Applications
Tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate involves its reactivity as a β-keto ester. The compound can undergo enolization, where the ketone group forms an enol intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic addition or substitution . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate
- Methyl 5-oxotetrahydro-2H-pyran-2-carboxylate
- Propyl 5-oxotetrahydro-2H-pyran-2-carboxylate
Uniqueness
Tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This steric effect can influence the selectivity and yield of reactions involving this compound, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 5-oxooxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(12)8-5-4-7(11)6-13-8/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQBAHSZHJTIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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